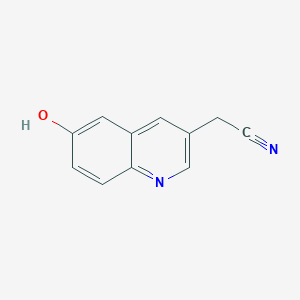

2-(6-Hydroxyquinolin-3-yl)acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8N2O |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

2-(6-hydroxyquinolin-3-yl)acetonitrile |

InChI |

InChI=1S/C11H8N2O/c12-4-3-8-5-9-6-10(14)1-2-11(9)13-7-8/h1-2,5-7,14H,3H2 |

InChI Key |

INCVSOVKFNMENH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1O)CC#N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 2 6 Hydroxyquinolin 3 Yl Acetonitrile

Retrosynthetic Analysis and Design of Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For 2-(6-hydroxyquinolin-3-yl)acetonitrile, two primary disconnections provide logical pathways to accessible starting materials.

Pathway A: Disconnection of the Cyanomethyl Group

The most straightforward retrosynthetic cut is at the C3-Cα bond, separating the quinoline (B57606) core from the acetonitrile (B52724) side chain. This leads to a 6-hydroxyquinoline (B46185) cation equivalent at the 3-position (a synthon) and a cyanomethyl anion synthon. In practice, this translates to a 3-halo-6-hydroxyquinoline (e.g., 3-bromo-6-hydroxyquinoline) as the electrophile and a cyanide source (e.g., sodium cyanide) or a protected cyanomethyl organometallic reagent as the nucleophile. The precursor, 3-halo-6-hydroxyquinoline, can be envisioned as arising from the halogenation of 6-hydroxyquinoline.

Pathway B: Disconnection of the Quinoline Ring

A more fundamental approach involves the deconstruction of the quinoline heterocycle itself. The Friedländer annulation is a classic and highly effective method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganicreactions.orgresearchgate.net Applying this logic, the target molecule can be disconnected into 2-amino-5-hydroxybenzaldehyde (B3056288) and a three-carbon component that can provide the cyanomethyl group and the C2 carbon of the quinoline ring, such as 3-oxobutanenitrile (B1585553) (cyanoacetone). The required 2-amino-5-hydroxybenzaldehyde precursor can be synthesized from p-aminophenol or 4-nitrophenol (B140041) through established methods like formylation and reduction.

These two distinct retrosynthetic strategies offer different advantages in terms of precursor availability and control over substitution patterns, forming the basis for the synthetic methodologies discussed below.

Direct Synthesis Methodologies for the Core Structure

Building the this compound molecule can be approached by either constructing the quinoline ring with the substituents already in place or by adding the cyanomethyl group to a pre-formed quinoline core.

One-Pot and Multicomponent Reaction Approaches

The Friedländer synthesis represents a highly efficient one-pot method for constructing the substituted quinoline core. jk-sci.comnih.gov This acid- or base-catalyzed condensation followed by cyclodehydration is well-suited for generating the target molecule. organicreactions.org A plausible one-pot synthesis would involve the reaction of 2-amino-5-hydroxybenzaldehyde with 3-oxobutanenitrile. The reaction proceeds via initial aldol (B89426) condensation or Schiff base formation, followed by intramolecular cyclization and dehydration to yield the final aromatic quinoline product. wikipedia.org

Various catalysts, including acids (e.g., p-toluenesulfonic acid), bases (e.g., piperidine), or Lewis acids, can be employed to facilitate this transformation. wikipedia.org The choice of catalyst and solvent can significantly influence reaction times and yields.

Table 1: Proposed One-Pot Friedländer Synthesis

| Reactant 1 | Reactant 2 | Typical Catalysts | Solvent | Product |

|---|---|---|---|---|

| 2-Amino-5-hydroxybenzaldehyde | 3-Oxobutanenitrile | p-TsOH, Piperidine, I₂, Lewis Acids | Ethanol (B145695), DMF, Toluene | This compound |

Strategic Cyanomethylation Techniques

This approach focuses on introducing the cyanomethyl (-CH₂CN) group onto a pre-existing 6-hydroxyquinoline scaffold. This is typically achieved by functionalizing the C3 position.

One common method is the palladium-catalyzed cross-coupling of a 3-halo-6-hydroxyquinoline (e.g., 3-bromo-6-hydroxyquinoline) with a suitable cyanomethylating agent. For instance, a Negishi or Suzuki-type coupling with a cyanomethyl organometallic reagent could be employed. A more direct approach involves using reagents like zinc cyanide with a palladium catalyst to couple with the aryl halide.

A versatile two-step protocol for cyanomethylation has also been developed, which proceeds through an isoxazole (B147169) intermediate. nih.gov This method involves a palladium-mediated cross-coupling to introduce an isoxazole unit, which can then be cleaved under thermal or microwave conditions to release the cyanomethyl group. nih.gov This strategy is particularly useful as it allows for further functionalization before revealing the often-sensitive acetonitrile moiety. nih.gov

Table 2: Comparison of Cyanomethylation Strategies

| Method | Starting Material | Key Reagents | Advantages | Potential Challenges |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-Halo-6-hydroxyquinoline | NaCN or KCN, DMSO | Simple, cost-effective reagents | Requires activated substrate, harsh conditions |

| Pd-Catalyzed Cross-Coupling | 3-Bromo-6-hydroxyquinoline | Pd catalyst, ligand, cyanomethylating agent (e.g., Zn(CH₂CN)₂) | High functional group tolerance, milder conditions | Cost of catalyst, optimization required |

| Two-Step Isoxazole Method | 3-Bromo-6-hydroxyquinoline | 1. Pd-catalyzed coupling with isoxazoleboronic acid 2. Thermal/Microwave cleavage | Allows for intermediate functionalization, avoids direct handling of toxic cyanide reagents | Longer synthetic sequence |

Functionalization and Derivatization Reactions

Once synthesized, this compound possesses two key functional handles—the phenolic hydroxyl group and the active acetonitrile moiety—that allow for a wide range of subsequent chemical transformations.

Chemical Modifications of the Hydroxyl Group

The phenolic hydroxyl group at the C6 position is a versatile site for derivatization. Standard reactions for phenols can be readily applied to modify the molecule's properties.

Etherification: The hydroxyl group can be converted to an ether via the Williamson ether synthesis. Treatment with a base such as potassium carbonate followed by an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) yields the corresponding O-alkylated derivative. This modification is often used in medicinal chemistry to alter solubility and biological activity. mdpi.com

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) produces the corresponding ester derivatives. These esters can serve as protecting groups or be designed as prodrugs that are hydrolyzed in vivo.

Conversion to a Leaving Group: The hydroxyl group can be transformed into an excellent leaving group, such as a triflate (OTf) or tosylate (OTs). This is achieved by reacting the quinolinol with triflic anhydride (B1165640) or tosyl chloride, respectively. The resulting triflate is a highly valuable intermediate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of new carbon-carbon or carbon-heteroatom bonds at the C6 position.

Table 3: Derivatization of the 6-Hydroxyl Group

| Reaction Type | Reagents | Product Type | Purpose |

|---|---|---|---|

| Etherification | Alkyl halide (R-X), Base (K₂CO₃) | 6-Alkoxyquinoline | Modify solubility/activity, protecting group |

| Esterification | Acyl chloride (RCOCl), Base (Pyridine) | 6-Acyloxyquinoline | Prodrugs, protecting group |

| Triflation | Triflic anhydride (Tf₂O), Base | 6-(Triflyloxy)quinoline | Activate for cross-coupling reactions |

Transformations and Elaboration of the Acetonitrile Moiety

The acetonitrile group is a rich functional handle for further molecular elaboration. The nitrile itself and the adjacent α-methylene protons offer multiple avenues for chemical transformation.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield either the corresponding carboxylic acid, 2-(6-hydroxyquinolin-3-yl)acetic acid, or the amide, 2-(6-hydroxyquinolin-3-yl)acetamide. These derivatives are important building blocks for further synthesis, for example, in peptide coupling reactions.

Reduction: The nitrile group can be reduced to a primary amine, yielding 2-(2-aminoethyl)-6-hydroxyquinoline. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), Raney nickel with hydrogen, or borane (B79455) complexes. The resulting ethylamine (B1201723) side chain is a common pharmacophore.

α-Carbon Chemistry: The methylene (B1212753) protons alpha to the nitrile are acidic (pKa ≈ 25-30) and can be deprotonated by a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to form a stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides or carbonyl compounds, allowing for the extension and elaboration of the side chain.

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions. For example, reaction with sodium azide (B81097) can lead to the formation of a tetrazole ring, a common bioisostere for a carboxylic acid group.

Table 4: Transformations of the Acetonitrile Moiety

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis (Acidic/Basic) | H₃O⁺ or OH⁻, Heat | Carboxylic Acid (-COOH) or Amide (-CONH₂) |

| Reduction | LiAlH₄ or H₂/Raney Ni | Primary Amine (-CH₂NH₂) |

| α-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | Substituted Acetonitrile (-CHRCN) |

| Tetrazole Formation | NaN₃, Lewis Acid (e.g., ZnBr₂) | Tetrazole Ring |

Electrophilic and Nucleophilic Substitutions on the Quinoline Ring

The reactivity of the this compound quinoline ring towards substitution reactions is governed by the electronic interplay of its constituent parts: the electron-rich benzene (B151609) ring (carbocyclic ring) and the electron-deficient pyridine ring (heterocyclic ring), as well as the directing effects of the hydroxyl and acetonitrile substituents.

Theoretical studies on the related 8-hydroxyquinoline (B1678124) have confirmed that electrophilic substitution is most favorable on the benzene ring. researchgate.netorientjchem.org For 6-hydroxyquinoline, therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to yield 5- and 7-substituted derivatives. The pyridine ring and the acetonitrile group at C-3 are electron-withdrawing, which deactivates the heterocyclic ring towards electrophilic attack. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring of the quinoline system is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. However, for a nucleophilic substitution to occur, a good leaving group, such as a halogen, must be present at these positions. nih.govmdpi.comresearchgate.net In the parent this compound, direct nucleophilic displacement of a hydrogen atom is difficult.

A notable exception is the vicarious nucleophilic substitution (VNS) of hydrogen, which can occur in highly electron-deficient aromatic systems, such as nitroquinolines. nih.gov This reaction involves the attack of a nucleophile to form a σH-adduct, followed by the elimination of a hydrogen atom to restore aromaticity. nih.gov While the target molecule itself is not sufficiently electron-deficient for VNS, derivatization, such as introducing a nitro group, could enable such transformations.

Cycloaddition Reactions for Fused Heterocyclic Systems

Cycloaddition reactions provide a powerful tool for constructing complex fused heterocyclic systems from the quinoline scaffold. These reactions can involve the quinoline ring acting as either a diene in [4+2] cycloadditions or the precursor to a 1,3-dipole for [3+2] cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction): The quinoline ring system can participate in Diels-Alder reactions to form new polycyclic structures. Depending on the substituents, either the benzene or pyridine ring can act as the diene component, reacting with a dienophile. Research has demonstrated the synthesis of novel quinoline and pyrroloquinoline derivatives through Diels-Alder reactions, showcasing the utility of this approach in creating complex fused systems. researchgate.net

[3+2] Cycloaddition: A versatile method for constructing fused five-membered rings onto the quinoline core is through the [3+2] cycloaddition of quinolinium ylides. These ylides, which can be generated in situ from N-substituted quinolinium salts, act as 1,3-dipoles. For instance, an N-cyanomethylquinolinium ylide, structurally related to the target compound, can react with various dipolarophiles. nih.gov The reaction of such ylides with dipolarophiles like alkenes or alkynes can lead to the formation of fused pyrrolo[1,2-a]quinoline (B3350903) derivatives. nih.gov Theoretical studies using Molecular Electron Density Theory (MEDT) have been employed to understand the chemo- and regioselectivity of such [3+2] cycloaddition reactions. ias.ac.in

Optimization of Reaction Conditions and Yield Enhancement

The synthesis of quinoline derivatives, including this compound, often requires careful optimization of reaction conditions to maximize yield and purity. Key parameters that are frequently adjusted include the choice of catalyst, solvent, and reaction temperature. Classical quinoline syntheses like the Skraup, Doebner-von Miller, and Friedländer methods are known to sometimes suffer from harsh conditions and low efficiency, prompting extensive research into improved methodologies. nih.gov

Catalyst Selection: The choice of catalyst is crucial in many quinoline syntheses. Both Brønsted and Lewis acids are commonly employed. For instance, Brønsted-acidic ionic liquids have been shown to be highly efficient and recyclable catalysts for the Friedländer synthesis, in some cases producing quinolines in near-quantitative yields. nih.gov Other catalysts, such as Chloramine-T and lanthanum chloride, have also been proven effective under specific conditions. researchgate.net In some modern approaches, metal-free conditions are sought, utilizing catalysts like iodine or relying on radical-promoted cyclizations. nih.govrsc.org

Solvent Effects: The reaction solvent can significantly influence the outcome of a synthesis. Aprotic polar solvents like acetonitrile and DMF are often found to facilitate quinoline formation, while protic solvents such as ethanol can sometimes inhibit the reaction. researchgate.netrsc.org In some cases, solvent-free conditions or the use of unconventional media like ionic liquids have been shown to improve reaction efficiency. nih.gov High-throughput screening methods, such as those using microdroplet reactions, have been developed to rapidly determine the optimal solvent systems and other reaction parameters for synthesizing quinoxaline (B1680401) and quinoline derivatives. frontiersin.orgnih.gov

Temperature and Reaction Time: Reaction temperature and duration are critical variables. While many classical syntheses require high temperatures and prolonged reaction times nih.gov, modern methods often aim for milder conditions. Microwave irradiation has been successfully used to accelerate reactions and improve yields in methods like the Pfitzinger reaction. nih.gov

The following table summarizes the impact of various parameters on the optimization of quinoline synthesis based on findings from the literature.

| Parameter | Condition/Reagent | Effect on Reaction | Citation |

|---|---|---|---|

| Catalyst | Chloramine-T | Efficient catalyst for reactions in refluxing acetonitrile. | researchgate.net |

| Brønsted-Acidic Ionic Liquids | Highly efficient and recyclable for Friedländer synthesis, with yields up to 100%. | nih.gov | |

| Iodine (I₂) | Effective oxidant in desulfurative cyclization for quinoline synthesis. | rsc.org | |

| Solvent | Acetonitrile / DMF (Aprotic Polar) | Generally provides better conversion and easier product isolation. | researchgate.netrsc.org |

| Ethanol (Protic) | Can be detrimental to the reaction, possibly due to complexation with the catalyst. | rsc.org | |

| Technology | Microwave Irradiation | Can increase reaction efficiency and improve yields in established methods like the Pfitzinger synthesis. | nih.gov |

| Technology | Microdroplet Reaction | Allows for high-throughput screening of optimal conditions and can significantly shorten reaction times. | frontiersin.orgnih.gov |

Mechanistic Pathways of Synthetic Reactions

Understanding the mechanistic pathways underlying quinoline synthesis is fundamental to controlling reaction outcomes and designing new synthetic routes. The formation of the quinoline ring typically involves a sequence of condensation, cyclization, and dehydration or oxidation steps.

One of the most versatile methods for synthesizing 2- and 3-substituted quinolines is the Friedländer annulation , which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene ketone. nih.gov The mechanism proceeds via the formation of a Schiff base intermediate, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring.

The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. The mechanism begins with the acid-catalyzed dehydration of glycerol to form acrolein. iipseries.org This is followed by a conjugate addition of the aniline to the acrolein. The resulting intermediate then undergoes electrophilic cyclization onto the aromatic ring, followed by dehydration and oxidation to yield the quinoline product. iipseries.org

A related pathway is the Doebner-von Miller reaction . Mechanistic studies suggest that this reaction may proceed through the 1,4-addition of an aniline to an α,β-unsaturated carbonyl compound. However, a more favored pathway involves the initial formation of a Schiff's base, which can then undergo further reactions, including cyclization and oxidation, to yield the 2-substituted quinoline. acs.org

More recently, radical-promoted mechanisms have been developed. For example, an N-bromosuccinamide-mediated radical reaction can be used to synthesize quinolines substituted at the 3-position. This pathway is proposed to begin with the formation of a bromine radical, which initiates a cascade involving the extrusion of N₂ and radical imine cyclization with the aryl ring. nih.gov

Advanced Spectroscopic and Structural Characterization of 2 6 Hydroxyquinolin 3 Yl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides profound insight into the molecular framework by probing the magnetic properties of atomic nuclei. Through one- and two-dimensional experiments, a complete map of proton and carbon environments and their connectivity can be established.

The ¹H NMR spectrum of 2-(6-Hydroxyquinolin-3-yl)acetonitrile reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the quinoline (B57606) ring system typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effects of the ring current. The electron-donating hydroxyl (-OH) group at the C6 position influences the chemical shifts of adjacent protons, while the acetonitrile (B52724) substituent at C3 also impacts the electronic environment of the heterocyclic ring.

The methylene (B1212753) protons (-CH₂-) of the acetonitrile group are expected to appear as a singlet, deshielded by both the aromatic quinoline ring and the electron-withdrawing nitrile group. The phenolic hydroxyl proton (-OH) typically presents as a broad singlet, with a chemical shift that is highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.75 | d | J = 2.5 Hz |

| H-4 | 8.20 | d | J = 2.5 Hz |

| H-8 | 7.95 | d | J = 9.0 Hz |

| H-5 | 7.45 | d | J = 2.8 Hz |

| H-7 | 7.38 | dd | J = 9.0, 2.8 Hz |

| -CH₂CN | 4.10 | s | - |

| -OH | 10.10 | br s | - |

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. The spectrum is expected to show eleven unique carbon signals: nine for the quinoline ring and two for the acetonitrile substituent.

The carbon atom C6, bonded to the hydroxyl group, is significantly deshielded and appears far downfield. The nitrile carbon (-C≡N) has a characteristic chemical shift in the 115-120 ppm range. libretexts.org The remaining aromatic carbons are found between 110 and 150 ppm, while the aliphatic methylene carbon (-CH₂-) resonates in the upfield region. bhu.ac.inoregonstate.edu

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 148.5 |

| C3 | 125.0 |

| C4 | 135.2 |

| C4a | 144.1 |

| C5 | 109.8 |

| C6 | 156.0 |

| C7 | 122.5 |

| C8 | 130.0 |

| C8a | 128.3 |

| -CH₂CN | 22.5 |

| -C≡N | 117.8 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. jove.comlibretexts.org For this compound, key cross-peaks are expected between the coupled protons on the benzene (B151609) ring portion of the quinoline system, specifically between H-7 and H-8, and a weaker correlation between H-5 and H-7 (meta-coupling). Correlations would also be seen between H-2 and H-4 if there is any long-range coupling.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). libretexts.orgcolumbia.edu This is crucial for assigning carbon signals. For instance, the proton signal at δ ~8.75 ppm would show a cross-peak with the carbon signal at δ ~148.5 ppm, confirming their assignment as H-2 and C-2, respectively. Similarly, the methylene proton singlet at δ ~4.10 ppm would correlate with the aliphatic carbon at δ ~22.5 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is instrumental in connecting different fragments of the molecule. libretexts.orgcolumbia.edu Key expected HMBC correlations for structure confirmation would include:

The methylene protons (-CH₂) showing correlations to quinoline carbons C-2, C-3, and C-4, as well as to the nitrile carbon (-C≡N).

Proton H-2 showing correlations to carbons C-3, C-4, and C-8a.

Proton H-4 showing correlations to C-2, C-3, C-5, and C-8a.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds and provides characteristic fingerprints of the functional groups present. nih.gov

The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. The most prominent and diagnostic peaks are expected for the hydroxyl, nitrile, and aromatic moieties. researchgate.net

O-H Stretch: A strong, broad absorption band is anticipated in the 3400-3200 cm⁻¹ region, characteristic of a hydrogen-bonded phenolic hydroxyl group.

Aromatic C-H Stretch: Signals corresponding to the C-H stretching of the quinoline ring are expected just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The methylene (-CH₂-) group should exhibit symmetric and asymmetric stretching vibrations slightly below 3000 cm⁻¹.

C≡N Stretch: A sharp, strong-to-medium intensity peak is expected in the 2260-2240 cm⁻¹ range, which is highly characteristic of the nitrile functional group. libretexts.orgspectroscopyonline.com

C=C and C=N Stretches: The aromatic quinoline ring will produce a series of complex absorptions in the 1650-1450 cm⁻¹ region due to the stretching vibrations of the C=C and C=N bonds.

C-O Stretch: A strong band corresponding to the phenolic C-O stretching vibration is expected around 1250 cm⁻¹.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H stretch (H-bonded) | 3400-3200 | Strong, Broad |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aliphatic C-H stretch | 2950-2850 | Medium-Weak |

| C≡N stretch | 2252 | Medium, Sharp |

| Aromatic C=C/C=N stretch | 1620, 1580, 1510 | Strong-Medium |

| C-O stretch (phenol) | 1255 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net While IR absorption depends on a change in dipole moment, Raman scattering depends on a change in polarizability. For this compound, the symmetric and non-polar bonds are expected to produce strong Raman signals. nih.gov

C≡N Stretch: The nitrile stretch at ~2252 cm⁻¹ is expected to be a prominent and sharp band in the Raman spectrum due to the high polarizability of the triple bond.

Ring Breathing Modes: The symmetric vibrational modes of the quinoline ring system, often referred to as "ring breathing," will give rise to very strong and characteristic bands in the 1600-1000 cm⁻¹ region. researchgate.net These are often the most intense peaks in the Raman spectrum of aromatic compounds.

Aromatic C-H Stretch: The C-H stretching modes of the quinoline ring will be visible around 3060 cm⁻¹.

The combination of these spectroscopic techniques allows for a full and unambiguous structural characterization of this compound, confirming the connectivity and chemical environment of every atom within the molecule.

An article detailing the advanced spectroscopic and structural characterization of this compound cannot be generated at this time. Despite a comprehensive search for scientific literature and patents, specific experimental data for this compound, including High-Resolution Mass Spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LC-MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Elemental Compositional Analysis, is not available in the public domain.

General information on the spectroscopic techniques mentioned (HRMS, LC-MS, UV-Vis, and elemental analysis) and their application to the characterization of other quinoline derivatives was found. This information is, however, not specific to this compound and therefore cannot be used to generate the scientifically accurate and detailed article as per the user's strict instructions.

To fulfill this request, a primary research article or patent detailing the synthesis and full characterization of this compound would be required. Without such a source, the generation of the requested content with the specified data tables and detailed findings is not possible.

Theoretical and Computational Chemistry Approaches to 2 6 Hydroxyquinolin 3 Yl Acetonitrile

Electronic Structure and Molecular Orbital Theory

The electronic structure of a molecule dictates its chemical behavior. Molecular orbital theory is a fundamental framework for understanding how electrons are distributed within a molecule and how this distribution influences its reactivity and spectroscopic properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. openaccessjournals.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. openaccessjournals.com In a typical DFT study of 2-(6-Hydroxyquinolin-3-yl)acetonitrile, the calculations would be performed using a specific functional, such as B3LYP, and a basis set, for example, 6-311+G(d,p). openaccessjournals.com

These calculations solve the Kohn-Sham equations to determine the ground-state electron density of the molecule. From this electron density, various properties can be derived, including the total energy, the distribution of electronic charge, and the energies and shapes of the molecular orbitals. scispace.com Such calculations can be performed for the molecule in the gas phase or by incorporating a solvent model to simulate its behavior in solution. openaccessjournals.com

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. nextmol.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile or electron donor. The LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile or electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized, whereas a large gap indicates higher kinetic stability. openaccessjournals.com For this compound, a DFT calculation would provide the energies of these orbitals and visualize their spatial distribution. The HOMO is expected to be located primarily on the electron-rich quinoline (B57606) ring system, particularly the phenol (B47542) moiety, while the LUMO may be distributed over the conjugated system, including the nitrile group.

Disclaimer: The following table contains hypothetical data for illustrative purposes only. These values are representative of what a DFT calculation might yield for a molecule of this type and are not the result of an actual computation on this compound.

| Property | Illustrative Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 4.65 |

Molecular Geometry and Conformational Analysis

Computational methods can accurately predict the three-dimensional structure of molecules, including bond lengths, bond angles, and dihedral angles. This information is fundamental to understanding its physical and chemical properties.

Bond Lengths and Angles Derived from Computational Models

Geometry optimization is a standard computational procedure used to find the lowest energy structure of a molecule. Using a method like DFT with a suitable basis set (e.g., B3LYP/6-311G(d,p)), the positions of the atoms in this compound would be adjusted until a stable equilibrium geometry is reached. nextmol.com

The output of this calculation provides precise values for all bond lengths and angles. For the quinoline ring, the bond lengths would reflect its aromatic character. The geometry around the acetonitrile (B52724) group would show the characteristic linear C-C≡N arrangement. These computationally derived parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the theoretical model.

Disclaimer: The data in the following table is hypothetical and serves to illustrate the typical output of a geometry optimization calculation. It does not represent actual calculated values for this compound.

| Bond | Illustrative Length (Å) | Angle | Illustrative Angle (°) |

| C(ring)-C(acetonitrile) | 1.48 | C(ring)-C-C(nitrile) | 112.0 |

| C-C(nitrile) | 1.47 | C-C≡N | 179.5 |

| C≡N | 1.16 | O-H | 0.97 |

| C(ring)-O | 1.36 | C(ring)-O-H | 109.5 |

Energetics of Conformational Isomers

Many molecules can exist in different spatial arrangements, known as conformations, which can interconvert through the rotation of single bonds. Conformational analysis involves identifying the stable conformers and determining their relative energies. For this compound, rotation around the single bond connecting the acetonitrile group to the quinoline ring could lead to different conformers.

Computational methods can be used to explore the potential energy surface associated with this rotation. By calculating the energy of the molecule at various dihedral angles, a rotational energy profile can be constructed. This profile would reveal the energy minima, corresponding to stable conformers, and the energy barriers to rotation between them. The relative energies of the stable conformers determine their population distribution at a given temperature.

Simulation of Reaction Mechanisms and Transition States

Theoretical chemistry is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, computational models can identify reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along a reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For this compound, several reactions could be explored computationally. For example, the deprotonation of the hydroxyl group, electrophilic substitution on the quinoline ring, or reactions involving the nitrile group could be simulated. The calculations would involve locating the transition state structure for a specific reaction. Frequency calculations are then performed to confirm that the structure is a true transition state (characterized by a single imaginary frequency).

The energy difference between the reactants and the transition state gives the activation energy, a key parameter in chemical kinetics. By comparing the activation energies for different possible reaction pathways, the most likely mechanism can be determined. This provides a detailed, molecular-level understanding of the compound's reactivity that can be invaluable for designing new synthetic routes or predicting its chemical behavior.

Excited State Properties and Photophysical Behavior

The photophysical behavior of 6-hydroxyquinoline (B46185) and its derivatives is a subject of significant interest due to their potential applications in fluorescence sensing and materials science. nih.govrsc.org The presence of both a hydroxyl group (an electron donor) and a quinoline nitrogen (an electron acceptor) gives rise to interesting excited-state phenomena, most notably excited-state intramolecular proton transfer (ESIPT). researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method for predicting the electronic absorption and emission spectra of organic molecules. nih.govnih.gov For a molecule like this compound, TD-DFT calculations, typically using a functional like B3LYP or CAM-B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), would be employed to calculate the vertical excitation energies and oscillator strengths. nih.govnih.gov

The predicted absorption spectrum would likely show transitions corresponding to π-π* excitations within the quinoline ring system. The emission spectrum can be predicted by optimizing the geometry of the first excited state (S1) and then calculating the energy of the transition back to the ground state (S0). For 6-hydroxyquinoline derivatives, a large Stokes shift (the difference between the absorption and emission maxima) is often observed, which can be indicative of significant geometrical relaxation in the excited state or the occurrence of ESIPT. rsc.org

Table 1: Hypothetical Predicted Spectral Data for this compound

| Parameter | Predicted Value (in vacuo) | Predicted Value (in solvent) |

| Absorption Maximum (λmax, abs) | ~320-350 nm | Red-shifted compared to in vacuo |

| Emission Maximum (λmax, em) | ~400-450 nm (Normal) | Solvent-dependent shift |

| Stokes Shift | > 50 nm | Dependent on solvent polarity |

| Primary Electronic Transition | HOMO → LUMO (π-π) | HOMO → LUMO (π-π) |

Note: This table presents hypothetical data based on typical values for similar quinoline derivatives and is for illustrative purposes only, as specific experimental or computational data for this compound is not available.

A key feature of many hydroxyquinolines is the potential for intramolecular proton transfer, particularly in the excited state (ESIPT). researchgate.netnih.gov In 6-hydroxyquinoline, the proton of the hydroxyl group can be transferred to the nitrogen atom of the quinoline ring. This process is often facilitated by solvent molecules, forming a "proton wire". researchgate.net

Computational studies can investigate the feasibility of ESIPT by constructing the potential energy surfaces (PES) of the ground and excited states along the proton transfer coordinate. The presence of a lower energy tautomeric form in the excited state would strongly suggest that ESIPT is a favorable process. The energy barrier for this transfer can also be calculated. For many 6-hydroxyquinoline systems, the ESIPT process leads to a tautomeric species that emits at a significantly longer wavelength compared to the normal emission. researchgate.netresearchgate.net The acetonitrile substituent at the 3-position may influence the electronic properties and thus the driving force for ESIPT. rsc.org

Intermolecular Interactions and Complex Formation Modeling

The intermolecular interactions of this compound are crucial for understanding its behavior in condensed phases and its potential for forming complexes.

The molecule has both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the quinoline nitrogen and the nitrile nitrogen). Computational methods can be used to model the formation of hydrogen bonds with solvent molecules or other molecules of the same compound. The strength of these hydrogen bonds can be estimated by calculating the interaction energies and analyzing the geometric parameters of the hydrogen-bonded complexes. The formation of intermolecular hydrogen bonds can significantly affect the photophysical properties, including the quantum yield of fluorescence and the specifics of any ESIPT process. researchgate.net

8-Hydroxyquinoline (B1678124) is a well-known metal chelating agent, and it is likely that 6-hydroxyquinoline derivatives also possess this capability. nih.gov The hydroxyl group and the quinoline nitrogen can act as a bidentate ligand to coordinate with metal ions. Density Functional Theory (DFT) can be used to model the complexes of this compound with various metal ions. By calculating the binding energies of the metal complexes, the relative stability and selectivity for different metal ions can be predicted. The changes in the electronic and photophysical properties upon metal chelation can also be investigated, which is relevant for the design of fluorescent metal sensors.

Prediction of Reactivity Descriptors and Pharmacophore Elucidation

Computational chemistry provides valuable insights into the reactivity and potential biological activity of molecules.

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated using DFT. ekb.eg These descriptors include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): (I - A) / 2

Chemical Potential (μ): -(I + A) / 2

Electrophilicity Index (ω): μ2 / (2η)

These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, a small HOMO-LUMO gap is indicative of a molecule that is more polarizable and reactive.

Table 2: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Definition | Predicted Trend |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relatively high due to the electron-donating hydroxyl group |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lowered by the electron-withdrawing quinoline and nitrile groups |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Moderate, suggesting potential for reactivity and electronic transitions in the UV-Vis region |

| Chemical Hardness (η) | Resistance to change in electron distribution | Moderate |

| Electrophilicity Index (ω) | Propensity to accept electrons | Moderate to high |

Note: This table presents hypothetical trends based on the functional groups present in the molecule. Actual values would require specific DFT calculations.

Pharmacophore elucidation involves identifying the essential structural features of a molecule responsible for its biological activity. For this compound, a pharmacophore model would likely include features such as a hydrogen bond donor (OH), hydrogen bond acceptors (N in quinoline, N in nitrile), and an aromatic ring system. These models are crucial in drug discovery for virtual screening of compound libraries to identify other molecules with similar potential biological activity. nih.gov

Investigation of Biological and Mechanistic Activities of 2 6 Hydroxyquinolin 3 Yl Acetonitrile and Its Derivatives

Enzyme Inhibition Mechanism Studies (in vitro, molecular targets)

Comprehensive searches of scientific databases yielded no specific studies detailing the in vitro enzyme inhibition mechanisms of 2-(6-Hydroxyquinolin-3-yl)acetonitrile.

Inhibition of Specific Enzymes (e.g., Cholinesterases, Monoamine Oxidases, Epoxide Hydrolases)

There is currently no available research documenting the inhibitory activity of this compound against key enzyme targets such as cholinesterases (acetylcholinesterase and butyrylcholinesterase), monoamine oxidases (MAO-A and MAO-B), or epoxide hydrolases. While other quinoline (B57606) derivatives have been investigated for such properties, these findings cannot be directly attributed to this compound without specific experimental validation.

Structure-Activity Relationship (SAR) Investigations for Enzyme Binding

The absence of enzyme inhibition data for this compound and a closely related series of its derivatives precludes any discussion of structure-activity relationships for enzyme binding. SAR studies are contingent on having a dataset of compounds with varying structural features and their corresponding biological activities, which is not available for this specific compound.

Molecular Interactions with Cellular Components

Detailed studies on the direct molecular interactions of this compound with cellular components have not been reported.

Metal Ion Homeostasis Modulation through Chelation

The potential for this compound to modulate metal ion homeostasis through chelation has not been investigated. The hydroxyquinoline moiety is known to possess metal-chelating properties, a characteristic that is fundamental to the activity of other quinoline-based compounds. However, without experimental evidence, the specific metal binding affinities and the biological consequences of such chelation by this compound remain unknown.

DNA/RNA Binding and Cleavage Studies

There are no published studies examining the ability of this compound to bind to or induce the cleavage of DNA or RNA. Such interactions are a known mechanism for some quinoline-containing molecules, but this has not been explored for the title compound.

Cellular Mechanism of Action Studies (non-clinical)

Antiproliferative Effects in Cell Lines

No studies detailing the antiproliferative effects of this compound on any cancer cell lines have been identified.

Antioxidant Mechanisms at the Cellular Level

There is no available research on the antioxidant mechanisms of this compound at the cellular level.

Neuroprotective Effects at the Cellular/Molecular Level

No data has been found regarding the neuroprotective effects of this compound.

Antimicrobial Mechanism Research (e.g., bacterial growth inhibition in vitro)

Research on the antimicrobial mechanisms of this compound, including in vitro bacterial growth inhibition studies, is not available in the current body of scientific literature.

Advanced Applications and Sensing Technologies for 2 6 Hydroxyquinolin 3 Yl Acetonitrile

Development as Fluorescent Chemosensors

The quinoline (B57606) moiety is a privileged fluorophore in the design of fluorescent chemosensors. nih.gov The nitrogen atom and the hydroxyl group in 2-(6-Hydroxyquinolin-3-yl)acetonitrile can act as effective binding sites for metal ions. The fluorescence properties of quinoline derivatives are highly sensitive to their electronic environment, which can be modulated by ion binding, making them excellent candidates for sensor development.

Detection of Specific Metal Cations

Derivatives of quinoline have been successfully employed in the selective detection of a variety of metal cations, including Fe³⁺, Zn²⁺, Cu²⁺, and Hg²⁺. nih.govmdpi.com For instance, a novel fluorescent sensor based on a modified quinoline fluorophore demonstrated high selectivity and sensitivity for Fe³⁺ through a fluorescence quenching mechanism upon the formation of a 1:1 metal-ligand complex. nih.gov The detection limit for Fe³⁺ was determined to be 8.67 × 10⁻⁵ M. nih.gov It is conceivable that this compound could be similarly functionalized to achieve selective detection of various metal ions. The specific position of the hydroxyl and acetonitrile (B52724) groups on the quinoline ring would influence its binding affinity and selectivity towards different cations.

Design Principles for Selective Sensing

The design of selective fluorescent chemosensors based on quinoline derivatives relies on several key principles, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). acs.org For this compound, the hydroxyl group can act as a proton donor and a metal binding site, while the nitrile group can also participate in coordination. The binding of a metal cation to the sensor molecule can modulate the electronic properties of the quinoline fluorophore, leading to a "turn-on" or "turn-off" fluorescent response. acs.org The selectivity for a specific metal ion can be fine-tuned by modifying the structure of the binding pocket, for example, by introducing other coordinating groups or by altering the steric hindrance around the binding site.

Integration into Organic Electronic and Optoelectronic Devices

Quinoline derivatives have been investigated for their potential in organic electronic and optoelectronic devices due to their charge transport properties and electroluminescence. The optoelectronic properties of compounds like hydroxychloroquine, a quinoline derivative, have been studied, suggesting their potential as promising materials for the production of optoelectronic devices. nih.gov The rigid and planar structure of the quinoline core in this compound is favorable for π-π stacking, which is crucial for efficient charge transport in organic semiconductors. The presence of the polar hydroxyl and nitrile groups can influence the molecular packing and electronic properties of the material.

Catalysis and Ligand Design in Coordination Chemistry

The quinoline scaffold is a versatile platform for the design of ligands in coordination chemistry and catalysis. The nitrogen atom of the quinoline ring and the exocyclic donor atoms from the hydroxyl and nitrile groups in this compound can coordinate with transition metals to form stable complexes.

Role in Transition Metal Complexation and Reactivity Tuning

The electronic and steric properties of the quinoline ligand can be systematically tuned by introducing different substituents. This allows for the fine-tuning of the reactivity of the metal center in catalytic applications. For example, di-iron complexes containing aminocarbyne ligands have shown catalytic activity in transfer hydrogenation reactions. researchgate.net While specific catalytic applications of this compound complexes have not been reported, its structure suggests potential for use in various catalytic transformations, such as oxidation, reduction, and cross-coupling reactions.

Applications in Analytical Chemistry and Separation Science

Beyond sensing, quinoline derivatives have applications in analytical chemistry as reagents and in separation science. The ability of 8-hydroxyquinoline (B1678124) and its analogues to form complexes with a wide range of metal ions has been utilized for their separation and quantitative determination. nih.gov The specific substitution pattern of this compound could offer unique selectivities in solvent extraction or chromatographic separation of metal ions.

Agrochemistry Research (e.g., fungicidal or insecticidal activity mechanisms)

Research into the direct application of this compound in agrochemistry, specifically concerning its fungicidal or insecticidal properties, is not extensively documented in publicly available scientific literature. While the broader class of quinoline derivatives has attracted considerable attention for its wide range of biological activities, including potential uses in agriculture, specific studies detailing the mechanisms of action for this particular compound are not presently available. benthamdirect.comingentaconnect.comacs.orgresearchgate.net

The quinoline scaffold is recognized as a privileged structure in the development of new agrochemicals, particularly fungicides. acs.orgnih.gov Derivatives of quinoline have been explored for their potential to protect crops from pathogenic infections. benthamdirect.comingentaconnect.com Notably, 8-hydroxyquinolines, which share a core structural feature with this compound, are known for their potent antifungal and antibacterial properties. researchgate.netnih.gov Research on 8-hydroxyquinoline derivatives has delved into their mechanisms of action, which can include disruption of the fungal cell wall and functional integrity of the cytoplasmic membrane. nih.gov

Similarly, various quinoline derivatives have been synthesized and evaluated for their insecticidal activity against a range of agricultural pests and disease vectors. researchgate.netnih.govresearchgate.net These studies often focus on structure-activity relationships to optimize the insecticidal potency of the quinoline core. researchgate.net

However, the focus of such research has been on more complex derivatives, and specific data on the fungicidal or insecticidal efficacy and mechanisms of this compound itself are not found in the reviewed literature. Consequently, no detailed research findings or data tables on its specific activity against fungal or insect species can be presented. Further investigation would be required to determine if this compound possesses any intrinsic agrochemical activity or could serve as a valuable precursor for the synthesis of more potent fungicidal or insecticidal agents.

Emerging Research Directions and Future Perspectives

Novel Synthetic Strategies for Enhanced Accessibility

The development of efficient and versatile synthetic routes is crucial for the exploration of 2-(6-Hydroxyquinolin-3-yl)acetonitrile and its analogues. Traditional methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions and produce significant waste. Consequently, researchers are actively pursuing novel strategies that offer improved yields, scalability, and structural diversity.

One promising approach involves the use of microwave-assisted organic synthesis (MAOS) . This technique can significantly reduce reaction times and improve yields for the synthesis of quinoline derivatives. nih.govcrossref.org For instance, catalyst-free, microwave-assisted, three-component synthesis of 2-anilinoquinolines and 3-hydroxyquinolines has been reported, showcasing the potential for rapid and efficient construction of the quinoline core. nih.gov While not yet specifically reported for this compound, the adaptation of MAOS to its synthesis is a logical and promising direction.

Another area of innovation is the development of catalyst-free synthetic methods . These approaches are highly desirable from both an economic and environmental perspective, as they eliminate the need for often expensive and toxic metal catalysts. rsc.org A notable example is the catalyst-free synthesis of (E)-2-alkenylquinoline derivatives through C(sp3)-H functionalization of 2-methylquinolines. researchgate.net Exploring similar catalyst-free C-H activation strategies for the introduction of the acetonitrile (B52724) moiety at the 3-position of 6-hydroxyquinoline (B46185) could provide a more direct and atom-economical route to the target compound.

Furthermore, one-pot multicomponent reactions are gaining traction for the synthesis of complex quinoline derivatives. nih.gov These reactions, where multiple starting materials react in a single vessel to form the final product, offer significant advantages in terms of operational simplicity and reduced waste. The development of a one-pot synthesis for this compound would greatly enhance its accessibility for further biological evaluation.

| Synthetic Strategy | Key Advantages | Potential Application for this compound |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields, greener energy source. mdpi.com | Rapid and efficient synthesis of the quinoline core. |

| Catalyst-Free Synthesis | Avoids toxic and expensive metal catalysts, simplifies purification. rsc.org | Direct and atom-economical introduction of the acetonitrile group. |

| One-Pot Multicomponent Reactions | Operational simplicity, reduced waste, increased efficiency. nih.gov | Streamlined synthesis from simple precursors. |

Integration of Advanced Computational Modeling for Predictive Design

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound, advanced computational techniques can provide valuable insights into its structure-activity relationships (SAR) and guide the design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the physicochemical properties of a series of compounds with their biological activities. nih.govwisdomlib.orgresearchgate.net By developing robust QSAR models for derivatives of this compound, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. researchgate.net

Molecular docking simulations are used to predict the binding mode and affinity of a ligand to its biological target. nih.govwisdomlib.org For this compound, docking studies can help identify key interactions with the active site of a target protein, providing a molecular basis for its biological activity and guiding the design of analogues with improved binding affinity. nih.gov

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features required for biological activity. nih.govdovepress.comfiveable.me A pharmacophore model derived from this compound and other active hydroxyquinoline derivatives can be used to screen large virtual libraries of compounds to identify new molecules with the potential for similar biological activity. mdpi.comnih.gov

| Computational Method | Application in Drug Design | Relevance for this compound |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity based on molecular structure. nih.gov | Guides the design of more potent analogues. |

| Molecular Docking | Predicts ligand-protein binding interactions. wisdomlib.org | Elucidates the mechanism of action and informs rational design. |

| Pharmacophore Modeling | Identifies essential 3D features for biological activity. nih.gov | Facilitates the discovery of novel active compounds. |

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While quinoline derivatives are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer effects, the specific biological targets and mechanistic pathways of this compound remain largely unexplored. rsc.orgresearchgate.net Future research should focus on elucidating its mechanism of action to unlock its full therapeutic potential.

Given the structural similarities to other bioactive quinolines, potential targets for investigation include DNA gyrase and topoisomerase II , enzymes crucial for bacterial and cancer cell replication, respectively. nih.govrsc.org The antibacterial activity of quinoline-3-carbonitrile derivatives has been linked to the inhibition of DNA gyrase. nih.gov

Furthermore, the hydroxyquinoline scaffold is known to chelate metal ions, which can be a key aspect of its biological activity. Investigating the metal-binding properties of this compound and its potential to disrupt metal homeostasis in pathogenic organisms or cancer cells could reveal novel mechanistic insights.

The exploration of its effects on signaling pathways involved in cell proliferation, apoptosis, and inflammation is also a critical area for future research. Techniques such as proteomics and transcriptomics can be employed to identify cellular proteins and genes that are modulated by treatment with this compound, thereby uncovering new biological targets and pathways.

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact. For the production of this compound, the adoption of sustainable practices is a key consideration for future development.

The use of greener solvents , such as water or bio-based solvents, in the synthesis of quinolines is a significant step towards sustainability. nih.gov Research into performing the synthesis of this compound in such environmentally benign media is warranted.

As mentioned earlier, catalyst-free reactions and microwave-assisted synthesis are also important green chemistry innovations that can reduce waste and energy consumption. nih.govmdpi.com The development of a synthetic route that combines these approaches would represent a significant advancement in the sustainable production of this compound.

Furthermore, the concept of atom economy , which aims to maximize the incorporation of starting materials into the final product, should be a guiding principle in the design of new synthetic strategies. The development of synthetic methods that proceed with high atom economy will be crucial for the environmentally responsible manufacturing of this compound on a larger scale.

Synergistic Approaches with Other Functional Molecules

The combination of different therapeutic agents can often lead to enhanced efficacy and overcome drug resistance. Exploring the synergistic potential of this compound with other functional molecules is a promising avenue for future research.

In the context of infectious diseases, combining this compound with known antibiotics could lead to synergistic effects, potentially restoring the activity of older antibiotics against resistant strains or reducing the required dosage and associated side effects. mdpi.com For example, some quinoline-based compounds have shown synergistic effects when combined with ciprofloxacin. researchgate.net

For cancer therapy, the combination of this compound with established chemotherapeutic drugs could enhance their anticancer activity and overcome mechanisms of drug resistance. orientjchem.org Hybrid molecules that incorporate the this compound scaffold with other pharmacophores known to target cancer cells are also a viable strategy. nih.gov

The investigation of such synergistic combinations requires a multidisciplinary approach, integrating in vitro and in vivo studies to evaluate the efficacy and safety of these combination therapies. The ultimate goal is to develop more effective treatment strategies for a range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.